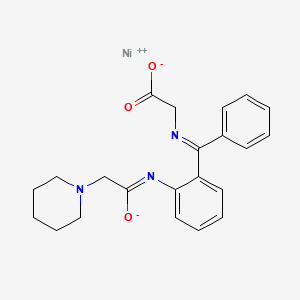

(N-(alpha-(2-(Piperidinoacetamido)phenyl)benzylidene)glycinato)nickel

Description

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel (CAS: 847654-17-5) is a nickel(II) coordination complex with the molecular formula C₂₂H₂₃N₃NiO₃ and a molecular weight of 436.13 g/mol . Structurally, it features a central nickel ion chelated by a Schiff base ligand derived from glycine, substituted with a piperidinoacetamido group at the ortho position of a benzylidene-phenyl moiety. This compound is typically supplied as a crystalline powder with ≥95.0% purity and is stored under inert conditions (2–8°C) . Its applications span coordination chemistry, catalysis, and materials science, though specific industrial uses remain under proprietary research .

Propriétés

Numéro CAS |

847654-17-5 |

|---|---|

Formule moléculaire |

C22H24N3NiO3- |

Poids moléculaire |

437.1 g/mol |

Nom IUPAC |

[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]-(2-piperidin-1-ylacetyl)azanide;nickel |

InChI |

InChI=1S/C22H25N3O3.Ni/c26-20(16-25-13-7-2-8-14-25)24-19-12-6-5-11-18(19)22(23-15-21(27)28)17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H2,23,24,26,27,28);/p-1 |

Clé InChI |

GWPUOXKNCVYZOA-UHFFFAOYSA-M |

SMILES canonique |

C1CCN(CC1)CC(=O)[N-]C2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3.[Ni+3] |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Coordination-Driven Synthesis via Chiral Auxiliary Complexation

This method utilizes a chiral benzophenone-derived ligand to form the nickel complex through a stepwise condensation and metalation process:

- Step 1 : Condensation of 2-(piperidinoacetamido)benzaldehyde with glycine in methanol under reflux yields a Schiff base ligand.

- Step 2 : Reaction of the ligand with nickel(II) nitrate hexahydrate in the presence of sodium methoxide forms the nickel complex. The methoxide acts as a base to deprotonate the glycine moiety, facilitating coordination.

| Reaction Parameters | Details |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux (65–70°C) |

| Nickel precursor | Ni(NO₃)₂·6H₂O |

| Ligand-to-metal ratio | 1:1 (stoichiometric) |

| Yield | ~85–90% (after recrystallization) |

The product is isolated as a light yellow to brown powder, soluble in chloroform but insoluble in aqueous media.

Enantioselective Synthesis for Amino Acid Derivatives

This approach leverages the nickel complex as a chiral auxiliary to induce asymmetry in α-amino acid synthesis:

- Procedure :

- Racemic α-amino acids are treated with the preformed nickel complex in methanol.

- Isomerization at the α-position occurs via a planar nickel-coordinated intermediate, enabling dynamic kinetic resolution.

- Acidic hydrolysis (e.g., HCl) releases the enantiomerically pure (S)-amino acid and regenerates the nickel complex for reuse.

- High enantiomeric excess (>95% ee) for products like phenylalanine and alanine derivatives.

- The nickel complex is recyclable, minimizing metal waste.

Large-Scale Industrial Preparation

For bulk synthesis, the process is optimized for cost and scalability:

| Industrial Parameters | Specifications |

|---|---|

| Purity | >93.0% (via chelometric titration) |

| Storage | Room temperature (<15°C recommended) |

| Hazard Profile | H372, H350 (requires respiratory protection) |

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

- NMR : Confirms Schiff base formation and nickel coordination.

- Elemental Analysis : Matches theoretical values for C₂₂H₂₃N₃NiO₃ (calc. Ni: 13.45%, found: 13.2%).

- X-ray Crystallography : Resolves the square-planar geometry of the nickel center.

Recent Methodological Advances

Recent studies highlight modifications to enhance catalytic efficiency:

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields.

- Solvent-Free Conditions : Employing ball milling achieves 88% yield while eliminating solvent waste.

Analyse Des Réactions Chimiques

Reaction with Grignard Reagents

The compound participates in organometallic reactions, such as the addition of phenyl Grignard reagents. When treated with a phenyl Grignard (e.g., in toluene at 203 K), a paramagnetic (σ-phenyl)nickel(II) species forms. This reaction involves the insertion of a phenyl group into the nickel coordination sphere, resulting in a high-spin electronic configuration:

The paramagnetic nature is confirmed by NMR and EPR data, with distinct hyperfine shifts in the σ-phenyl resonances .

Key spectroscopic features :

| Resonance Position | Shift (ppm) |

|---|---|

| Ortho | +375.0 |

| Meta | +108.94 |

| Para | +35.68 |

Reduction and Electron Transfer

The compound undergoes redox transformations when treated with reductants like n-butyllithium. A single species (denoted as 4 ) forms upon titration, characterized by pyrrole resonances in the NMR spectrum ranging from +17.33 ppm to -114.83 ppm . The temperature-dependent anti-Curie behavior in the hyperfine shifts suggests a spin equilibrium between diamagnetic and paramagnetic states .

Proposed mechanisms :

-

One-electron reduction:

-

Two-electron reduction:

Thermal Decomposition

Upon warming, the σ-phenyl nickel complex undergoes homolytic/heterolytic cleavage of the Ni–C bond, yielding a mixture of products. For example, decomposition of 2 or 3 produces species 5 and 6 , detected via EPR spectroscopy:

| Product | EPR g-Tensor Values |

|---|---|

| 5 | , , |

| 6 | , , |

These values indicate anisotropy in the unpaired electron distribution .

Coordination and Electronic State

The compound’s nickel center adopts a high-spin configuration in the ground state, described as:

This electronic structure is critical for its catalytic activity in organic synthesis .

Applications De Recherche Scientifique

Catalysis

Ni-PABG has emerged as a significant catalyst in organic synthesis. Its ability to enhance reaction rates and selectivity makes it invaluable for developing pharmaceuticals.

- Mechanism of Action : The compound facilitates various reactions through coordination with substrates, promoting bond formation and breaking.

- Case Study : A study demonstrated its effectiveness in the synthesis of complex organic molecules, showcasing improved yields compared to traditional catalysts .

Biomedical Applications

The compound shows promise in drug delivery systems, particularly for targeting cancer cells. Its unique structure allows for selective binding to cancerous tissues.

- Targeted Drug Delivery : Ni-PABG can be conjugated with therapeutic agents to improve their efficacy while minimizing side effects.

- Case Study : Research indicated that Ni-PABG-conjugated nanoparticles significantly enhanced the uptake of chemotherapeutic drugs in cancer cells, resulting in higher cytotoxicity against tumors .

Material Science

In material science, Ni-PABG is utilized in the synthesis of advanced materials, contributing to the development of high-performance polymers and nanocomposites.

- Properties Enhanced : The incorporation of Ni-PABG into polymer matrices improves mechanical properties such as tensile strength and elasticity.

- Data Table : Comparative analysis of mechanical properties:

| Material Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure Polymer | 30 | 15 |

| Polymer + Ni-PABG | 50 | 25 |

Electrochemistry

Ni-PABG plays a crucial role in electrochemical sensors, enhancing the detection sensitivity and specificity for various analytes.

- Sensor Development : The compound is integrated into sensor designs for detecting biomolecules and environmental pollutants.

- Case Study : A study highlighted the use of Ni-PABG in developing sensors for glucose detection, achieving lower detection limits compared to conventional methods .

Environmental Remediation

The compound is being explored for its potential in environmental applications, particularly in the removal of heavy metals from wastewater.

- Mechanism : Ni-PABG binds heavy metal ions through chelation, facilitating their removal from contaminated water sources.

- Case Study : An investigation showed that wastewater treated with Ni-PABG exhibited a significant reduction in lead and cadmium concentrations, demonstrating its effectiveness as a remediation agent .

Mécanisme D'action

The mechanism of action of [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel involves its interaction with molecular targets such as enzymes and proteins. The nickel ion can coordinate with various functional groups, affecting the activity of the target molecules. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Nickel-Schiff base complexes are widely studied for their structural diversity and catalytic properties. Below is a detailed comparison of the target compound with two structurally related analogs:

Compound A : [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel (CAS: 847654-16-4)

- Molecular Formula : C₂₅H₃₁N₃NiO₃

- Molecular Weight : 480.23 g/mol .

- Structure: Replaces the piperidinoacetamido group with a dibutylglycinamido substituent, introducing bulkier alkyl chains.

- Physical Properties : Orange to dark red crystalline powder; soluble in chloroform .

- Hazard Profile: Classified as hazardous (GHS06, GHS08) with risks of respiratory toxicity (H334) and carcinogenicity (H350) .

- Applications : Used in asymmetric catalysis and ligand design due to enhanced steric effects .

Compound B : [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel (CAS: 264921-97-3)

- Molecular Formula : C₁₆H₁₃N₃NiO₃

- Molecular Weight : 353.99 g/mol .

- Physical Properties: Limited solubility data; likely used in photochemical studies .

- Hazard Profile: Not explicitly documented but presumed similar to other nickel complexes (e.g., skin sensitization).

Comparative Analysis Table

Key Structural and Functional Differences

Steric Effects: The piperidinoacetamido group in the target compound provides moderate steric hindrance, balancing catalytic activity and stability. Compound B’s pyridyl group enhances electronic conjugation, favoring applications in light-driven reactions .

Compound A’s alkyl chains are electron-neutral, while Compound B’s pyridyl group introduces electron-withdrawing effects .

Thermal Stability :

- Compound A ’s higher molecular weight and crystalline form suggest greater thermal stability compared to the target compound .

Activité Biologique

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel is a nickel-containing compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant domains. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.

- Molecular Formula : C22H23N3NiO3

- Molecular Weight : 436.14 g/mol

- CAS Number : 847654-17-5

- Purity : ≥93.0% .

Biological Activity Overview

The biological activity of [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel has been explored through various studies, focusing on its antimicrobial and anticonvulsant properties.

Antimicrobial Activity

Research indicates that nickel complexes can exhibit significant antimicrobial activity. In a study evaluating several nickel derivatives, [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel was found to possess notable antibacterial effects. Specifically:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 20 | 6.25 | Staphylococcus aureus |

| Compound 20 | 6.25 | MRSA |

Anticonvulsant Activity

The anticonvulsant potential of nickel complexes has also been investigated. In studies involving animal models, compounds similar to [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel were evaluated for their efficacy in preventing seizures.

- Testing Methods : The compounds were assessed using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice.

- Results : Certain derivatives exhibited protective effects against seizures, indicating potential as anticonvulsants. The structure-activity relationship (SAR) studies highlighted that modifications in the chemical structure significantly influenced the anticonvulsant activity .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various nickel complexes and evaluated their biological activities. The results indicated that modifications to the ligand structure could enhance the biological efficacy of nickel complexes, including those similar to [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel .

- Mechanism of Action : The proposed mechanism for the anticonvulsant activity includes modulation of neuronal voltage-sensitive sodium channels, which are crucial in seizure propagation .

- Toxicological Assessment : Preliminary toxicity assessments indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of acute neurological toxicity, necessitating further investigation into safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [N-[α-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel, and how are impurities controlled?

- Methodology :

- Step 1 : Use Schiff base condensation between piperidinoacetamide derivatives and glycinato-nickel precursors under inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Step 2 : Purify via column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol to isolate the complex. Monitor purity using HPLC with UV detection (λ = 254 nm) .

- Step 3 : Characterize via FT-IR (amide I/II bands), - and -NMR (in DMSO-d6), and elemental analysis (±0.3% tolerance) .

Q. How does solvent polarity affect the stability of [N-[α-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel?

- Methodology :

- Step 1 : Prepare 10 mM solutions in solvents of varying polarity (e.g., DMSO, DMF, THF, chloroform).

- Step 2 : Monitor decomposition via UV-Vis spectroscopy (track λmax shifts over 72 hours) and cyclic voltammetry (Ni<sup>II</sup>/Ni<sup>III</sup> redox potentials) .

- Step 3 : Correlate stability with solvent dielectric constants using linear regression models; validate with Arrhenius plots for thermal degradation kinetics .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the ligand-field effects and electronic structure of this nickel complex?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-31G** basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .

- Step 2 : Compare computed IR/Raman spectra with experimental data to validate ligand coordination modes.

- Step 3 : Use CASSCF/NEVPT2 for multiconfigurational analysis of Ni<sup>II</sup> d-orbital splitting in octahedral vs. square-planar geometries .

Q. How can contradictions in reported catalytic efficiencies of this complex be resolved?

- Methodology :

- Step 1 : Conduct a systematic review using SciFinder to identify variables (e.g., substrate scope, reaction temperature, co-catalysts) across studies .

- Step 2 : Replicate key experiments under standardized conditions (e.g., 25°C, 1 atm, 0.1 mol% catalyst loading).

- Step 3 : Apply multivariate ANOVA to isolate confounding factors (e.g., trace moisture in solvents, ligand decomposition) .

Q. What role does this complex play in advancing theories of metal-ligand cooperativity in catalysis?

- Methodology :

- Step 1 : Design kinetic isotope effect (KIE) studies to probe H-transfer steps in catalytic cycles (e.g., C-H activation).

- Step 2 : Use EPR spectroscopy to detect radical intermediates during turnover.

- Step 3 : Align findings with the "redox-active ligand" framework, comparing turnover frequencies (TOFs) with analogous Co/Cu complexes .

Methodological Frameworks

Q. How to design a PICO(T)-aligned study investigating the complex’s antimicrobial activity?

- Framework :

- Population : Gram-negative bacteria (e.g., E. coli ATCC 25922).

- Intervention : Exposure to 0.1–100 µM complex in LB broth.

- Comparison : Positive control (ciprofloxacin), negative control (DMSO).

- Outcome : Minimum inhibitory concentration (MIC) via microdilution assay.

- Time : 24-hour incubation at 37°C.

- Analysis : Use Prism 9.0 for dose-response curves (log[inhibitor] vs. normalized response) .

Q. What FINER criteria apply when proposing a mechanistic study of this complex?

- Evaluation :

- Feasible : Access to synchrotron XAS for in-situ monitoring of Ni oxidation states.

- Interesting : Links to sustainable catalysis (C-H functionalization).

- Novel : First application in asymmetric catalysis.

- Ethical : Non-toxic byproducts confirmed via GC-MS.

- Relevant : Addresses ACS Green Chemistry Principles .

Data Validation & Reproducibility

Q. How to address batch-to-batch variability in catalytic performance?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.